VX-765

Caspase selectivity off-target profiling inflammasome

VX-765 (Belnacasan) is an orally absorbed small-molecule prodrug that is metabolized in vivo to the active metabolite VRT-043198, a peptidomimetic inhibitor of interleukin-converting enzyme (ICE)/caspase-1. The compound exhibits subnanomolar affinity for caspase-1 (Ki = 0.8 nM) and caspase-4 (Ki < 0.6 nM) in cell-free assays and has advanced to Phase II clinical evaluation in multiple inflammatory indications.

Molecular Formula C24H33ClN4O6
Molecular Weight 509.0 g/mol
Cat. No. B8795227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVX-765
Molecular FormulaC24H33ClN4O6
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl
InChIInChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)
InChIKeySJDDOCKBXFJEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VX-765 (Belnacasan) Procurement Guide: Caspase-1 Inhibitor for Inflammatory Disease Research


VX-765 (Belnacasan) is an orally absorbed small-molecule prodrug that is metabolized in vivo to the active metabolite VRT-043198, a peptidomimetic inhibitor of interleukin-converting enzyme (ICE)/caspase-1 [1]. The compound exhibits subnanomolar affinity for caspase-1 (Ki = 0.8 nM) and caspase-4 (Ki < 0.6 nM) in cell-free assays and has advanced to Phase II clinical evaluation in multiple inflammatory indications [2]. As a caspase-1 inhibitor, VX-765 targets the upstream enzymatic activation of IL-1β and IL-18, distinguishing it mechanistically from cytokine-targeting biologics and pan-caspase inhibitors [3].

VX-765 vs. Alternative Caspase-1 Inhibitors: Why Substitution Is Not Scientifically Warranted


Caspase-1 inhibitors cannot be treated as interchangeable tools due to substantial divergence in selectivity profiles, oral bioavailability, and clinical validation status. VX-765 distinguishes itself from in-class comparators by combining subnanomolar potency against caspase-1 with 100- to 10,000-fold selectivity over other caspases (caspase-3, -6, -7, -8, -9), whereas alternative small-molecule inhibitors such as VX-740 (pralnacasan) exhibit differential functional effects in identical model systems and were discontinued due to toxicity findings [1]. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) that broadly suppress both inflammatory and apoptotic caspases, VX-765's restricted target profile enables pathway-specific interrogation of IL-1β/IL-18 maturation without confounding effects on apoptosis-related caspase-3, -7, or -9 . Furthermore, VX-765 is one of only two peptidomimetic caspase-1 inhibitors to have reached Phase II clinical trials, establishing a human safety and tolerability dataset that preclinical tool compounds lack [2].

VX-765 Quantitative Differentiation: Evidence-Based Procurement Criteria for Caspase-1 Research


VX-765 Demonstrates 100- to 10,000-Fold Caspase-1 Selectivity Over Caspase-3, -6, -7, -8, and -9

The active metabolite VRT-043198 exhibits 100- to 10,000-fold selectivity for caspase-1/ICE over other human caspases, as established in biochemical enzyme inhibition assays . This selectivity window is critical for experiments where apoptosis-related caspase inhibition would confound interpretation. In contrast, pan-caspase inhibitors such as Z-VAD-FMK broadly inhibit both inflammatory and apoptotic caspases without this discrimination .

Caspase selectivity off-target profiling inflammasome apoptosis

VX-765 Oral Bioavailability Enables In Vivo Dosing; VX-740 (Pralnacasan) Development Halted Due to Hepatotoxicity

VX-765 is an orally absorbed prodrug that demonstrates systemic exposure following oral administration in mice (Cmax = 0.78 μg/mL, Tmax = 1.0 h, AUClast = 2.06 μg·h/mL) . In murine models, oral VX-765 at 200 mg/kg inhibited 60% of LPS-induced IL-1β production and produced dose-dependent reductions in joint inflammation in collagen-induced arthritis [1]. In direct comparative studies in murine chondrogenic micromass cultures, VX-765 and VX-740 produced differential cytokine release profiles—VX-765 increased anti-inflammatory cytokine levels while VX-740 decreased pro-inflammatory cytokines [2]. Critically, VX-740 was discontinued from clinical development due to hepatotoxicity findings in long-term animal studies, a safety signal not observed with VX-765 in Phase II trials [3].

Oral bioavailability in vivo pharmacology toxicity prodrug

VX-765 and MCC950 Exhibit Non-Redundant Mechanisms in NLRP3 Inflammasome-Mediated Pyroptosis Models

In a head-to-head comparison using HEK293 cells engineered with an NLRP3 inflammasome reporter system, both VX-765 (0–50 μM) and MCC950 (0–50 μM) dose-dependently inhibited doxycycline-induced NLRP3 inflammasome activation [1]. However, the compounds operate at distinct nodes: VX-765 targets caspase-1 enzymatic activity downstream of inflammasome assembly, whereas MCC950 inhibits NLRP3 inflammasome assembly and activation upstream of caspase-1 cleavage [1][2]. In a mouse model of acute myocardial hypoxia, both VX-765 and MCC950 effectively mitigated cardiomyocyte injury, oxidative stress, and inflammation, demonstrating that these inhibitors are not interchangeable but can serve complementary roles in validating pyroptosis pathway involvement [3]. In THP-1 macrophage infection models, pan-caspase inhibitor Z-VAD-FMK showed more pronounced inhibition of pyroptosis than caspase-1-selective VX-765, further reinforcing the distinct functional profiles of these tool compounds [2].

NLRP3 inflammasome pyroptosis MCC950 mechanism of action

VX-765 Demonstrates Subnanomolar Affinity for Caspase-1 and Caspase-4 with >26,875-Fold Selectivity Over Caspase-3

The active metabolite VRT-043198 binds to the catalytic site of caspase-1 and caspase-4 with subnanomolar affinity: Ki = 0.8 nM for caspase-1 and Ki < 0.6 nM for caspase-4 in cell-free assays [1]. This compares favorably to other caspase family members, with Ki values of 100 nM for caspase-8, 560 nM for caspase-6, 1,030 nM for caspase-9, 16,000 nM for caspase-7, and 21,500 nM for caspase-3 . The selectivity window exceeds 26,875-fold for caspase-3. In cellular assays, VX-765 inhibited LPS-induced IL-1β and IL-18 release from human PBMCs with an IC50 of approximately 0.7 μM [2].

Caspase-1 Caspase-4 Ki enzyme inhibition selectivity

VX-765 Is One of Only Two Peptidomimetic Caspase-1 Inhibitors to Complete Phase II Clinical Evaluation

VX-765 has completed Phase II clinical evaluation in multiple indications including treatment-resistant partial-onset epilepsy (75 patients, randomized, double-blind, placebo-controlled) and chronic plaque psoriasis (28-day dosing) [1][2][3]. The compound was found to be well tolerated, safe, and efficacious in the epilepsy trial [3]. Among the numerous peptidomimetic caspase-1 inhibitors developed, only VX-765 and VX-740 (pralnacasan) have advanced to Phase II clinical trials; VX-740 was subsequently discontinued due to hepatotoxicity findings in long-term animal studies [4]. VX-765 has also been investigated in a Phase II trial for COVID-19-associated inflammation (NCT05164120) [2].

Clinical development Phase II translational research human validation

VX-765 Demonstrates Consistent Solubility and Formulation Parameters Across Multiple Verified Suppliers

VX-765 exhibits high solubility in DMSO (≥100 mg/mL or ~196 mM at 25°C) and ethanol (≥50.5 mg/mL to 100 mg/mL with warming), with negligible aqueous solubility (<1 mg/mL) [1]. These physicochemical parameters are consistently reported across multiple reputable suppliers (Selleck, Sigma-Aldrich, BPS Bioscience, Adooq) with validated purity specifications of ≥98% by HPLC [2]. For in vivo studies, validated formulation protocols include 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O for clear solutions at 5 mg/mL, and CMC-Na homogeneous suspensions at ≥5 mg/mL .

Solubility formulation DMSO in vivo dosing procurement

VX-765 (Belnacasan) Recommended Research Applications Based on Quantified Differentiation Evidence


In Vivo Studies Requiring Oral Dosing of a Caspase-1 Inhibitor with Established Pharmacokinetics

VX-765 is the appropriate selection for in vivo research applications where oral bioavailability is required. The prodrug achieves measurable systemic exposure in mice (Cmax = 0.78 μg/mL, Tmax = 1.0 h) and demonstrates pharmacodynamic efficacy, including 60% inhibition of LPS-induced IL-1β production at 200 mg/kg oral dose [1]. Validated formulation protocols for oral gavage and intraperitoneal administration are established, enabling reproducible in vivo pharmacology [1].

Pathway Dissection Studies Distinguishing NLRP3 Inflammasome Assembly from Caspase-1 Enzymatic Activity

For studies requiring mechanistic discrimination between inflammasome assembly and caspase-1 activation, VX-765 should be used in parallel with MCC950. VX-765 selectively inhibits caspase-1 enzymatic activity downstream of NLRP3 assembly, while MCC950 targets NLRP3 oligomerization upstream. Both compounds exhibit comparable dose-response inhibition (0–50 μM) in engineered NLRP3 reporter cells, but their distinct nodes of action enable precise pathway mapping [2][3].

Translational Research Requiring Human-Validated Tool Compounds with Phase II Safety Data

VX-765 is the only caspase-1 inhibitor tool compound with a completed Phase II clinical dataset establishing human safety and tolerability. With >100 patients dosed across Phase I and Phase II trials for epilepsy (75 patients) and psoriasis (28-day dosing), VX-765 provides a human PK and safety foundation that preclinical tool compounds lack [4][5]. This is particularly valuable for academic translational programs and industry-sponsored IND-enabling studies targeting caspase-1-mediated diseases.

Apoptosis-Independent Studies of IL-1β/IL-18 Processing and Pyroptosis

For studies where concurrent inhibition of apoptotic caspases would confound data interpretation, VX-765's >26,875-fold selectivity over caspase-3 enables caspase-1/4-specific interrogation of IL-1β/IL-18 maturation and pyroptosis without affecting apoptosis-related caspase-3, -7, or -9 activity [6]. This is in direct contrast to pan-caspase inhibitors such as Z-VAD-FMK, which broadly inhibit both pathways.

Technical Documentation Hub

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